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molecular formula C17H12O B017230 1-Pyrenemethanol CAS No. 24463-15-8

1-Pyrenemethanol

Cat. No. B017230
M. Wt: 232.28 g/mol
InChI Key: NGDMLQSGYUCLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05498549

Procedure details

Thionyl chloride (15 mL, 200 mmol) was added dropwise to a suspension of 1-hydroxymethylpyrene (9.3 g, 40 mmol) in dry benzene (150 mL) at 0° C. and the mixture was stirred at room temperature overnight. Evaporation of the solvent under reduced pressure gave a creamy-white solid, m.p. 146°-148° C., yield: 9.6 g, 96%.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[C:20]2[C:21]3=[C:22]4[C:17](=[CH:18][CH:19]=2)[CH:16]=[CH:15][CH:14]=[C:13]4[CH:12]=[CH:11][C:10]3=[CH:9][CH:8]=1>C1C=CC=CC=1>[Cl:3][CH2:6][C:7]1[C:20]2[C:21]3=[C:22]4[C:17](=[CH:18][CH:19]=2)[CH:16]=[CH:15][CH:14]=[C:13]4[CH:12]=[CH:11][C:10]3=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
9.3 g
Type
reactant
Smiles
OCC1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a creamy-white solid, m.p. 146°-148° C., yield: 9.6 g, 96%

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClCC1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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